(4aR,7aR)-7a-[(1R,2R)-2-(2-{[(1R,2R)-2-methylcyclopropyl]methoxy}propan-2-yl)cyclopropyl]-6-(pyrimidin-2-yl)-4,4a,5,6,7,7a-hexahydropyrrolo[3,4-d][1,3]thiazin-2-amine
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Overview
Description
BACE1/2-IN-1 is a compound that acts as an inhibitor for both β-site amyloid precursor protein cleaving enzyme 1 (BACE1) and β-site amyloid precursor protein cleaving enzyme 2 (BACE2). These enzymes are involved in the production of amyloid-β peptides, which are implicated in the pathogenesis of Alzheimer’s disease. Inhibiting these enzymes is a promising therapeutic approach for reducing amyloid-β levels and potentially treating Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BACE1/2-IN-1 typically involves multiple steps, including the formation of key intermediates and the final coupling reactionsCommon reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of BACE1/2-IN-1 involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and efficacy of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed for quality assurance .
Chemical Reactions Analysis
Types of Reactions
BACE1/2-IN-1 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of halogenating agents or nucleophiles under controlled temperatures and solvents.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
BACE1/2-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of BACE1 and BACE2 enzymes.
Biology: Investigated for its effects on amyloid-β production and its potential to modulate cellular pathways.
Medicine: Explored as a therapeutic agent for Alzheimer’s disease and other neurodegenerative disorders.
Industry: Utilized in the development of diagnostic assays and screening platforms for BACE1 and BACE2 inhibitors
Mechanism of Action
BACE1/2-IN-1 exerts its effects by binding to the active sites of BACE1 and BACE2 enzymes, thereby preventing the cleavage of amyloid precursor protein and subsequent formation of amyloid-β peptides. This inhibition reduces the levels of amyloid-β, which is believed to mitigate the progression of Alzheimer’s disease. The molecular targets include the catalytic dyad motifs (Asp228 and Asp32) of the BACE1 enzyme .
Comparison with Similar Compounds
Similar Compounds
Peiminine: A natural compound with inhibitory activity against BACE1.
27-Deoxywithaferin A: Another natural compound that targets BACE1.
Elenbecestat: A synthetic BACE1 inhibitor currently in clinical trials
Uniqueness
BACE1/2-IN-1 is unique in its dual inhibition of both BACE1 and BACE2, which
Properties
Molecular Formula |
C21H31N5OS |
---|---|
Molecular Weight |
401.6 g/mol |
IUPAC Name |
(4aR,7aR)-7a-[(1R,2R)-2-[2-[[(1R,2R)-2-methylcyclopropyl]methoxy]propan-2-yl]cyclopropyl]-6-pyrimidin-2-yl-4,4a,5,7-tetrahydropyrrolo[3,4-d][1,3]thiazin-2-amine |
InChI |
InChI=1S/C21H31N5OS/c1-13-7-14(13)10-27-20(2,3)16-8-17(16)21-12-26(19-23-5-4-6-24-19)9-15(21)11-28-18(22)25-21/h4-6,13-17H,7-12H2,1-3H3,(H2,22,25)/t13-,14+,15+,16-,17-,21+/m1/s1 |
InChI Key |
BFGQEVKVRRYAQC-IFEDNLKFSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]1COC(C)(C)[C@@H]2C[C@H]2[C@]34CN(C[C@H]3CSC(=N4)N)C5=NC=CC=N5 |
Canonical SMILES |
CC1CC1COC(C)(C)C2CC2C34CN(CC3CSC(=N4)N)C5=NC=CC=N5 |
Origin of Product |
United States |
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